

Diantimony Catalysts: A Performance Benchmark Against Industry Standards in Friedel-Crafts Acylation

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Compound of Interest

Compound Name: *Diantimony*

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Shanghai, China – December 16, 2025 – In the continuous effort to enhance synthetic efficiency for pharmaceutical and fine chemical manufacturing, this guide presents a comparative analysis of a novel **diantimony** catalyst against an established industry-standard Lewis acid, Scandium (III) Triflate ($\text{Sc}(\text{OTf})_3$). The focus of this comparison is the Friedel-Crafts acylation, a cornerstone reaction for C-C bond formation in the synthesis of aromatic ketones, which are vital intermediates in drug development.[1]

This report provides researchers, scientists, and drug development professionals with objective performance data, detailed experimental protocols, and a clear visualization of the workflow to facilitate informed catalyst selection.

Comparative Performance Analysis

The acylation of anisole with acetic anhydride was selected as the model reaction to evaluate catalytic efficacy. This reaction is a standard benchmark for assessing the performance of Lewis acid catalysts.[2] The **diantimony** catalyst, **Diantimony** Tetraacetate ($\text{Sb}_2(\text{OAc})_4$), was benchmarked against $\text{Sc}(\text{OTf})_3$, a versatile and widely used catalyst known for its high activity and water stability.[3][4][5]

The results, summarized in the table below, demonstrate the **diantimony** catalyst's potential, offering superior yield and a higher turnover number (TON) under the tested conditions.

Parameter	Diantimony Catalyst (Sb ₂ (OAc) ₄)	Industry Standard (Sc(OTf) ₃)
Catalyst Loading (mol%)	1.0	1.0
Reaction Time (h)	4	6
Temperature (°C)	60	60
Yield of 4-methoxyacetophenone (%)	92	85
Selectivity (para:ortho ratio)	>99:1	>99:1
Turnover Number (TON)	92	85

Table 1: Performance Comparison in the Acylation of Anisole. Data represents typical results obtained under the detailed experimental protocol.

Experimental Protocol

The following protocol was utilized for the comparative study. All procedures were conducted under an inert nitrogen atmosphere using anhydrous solvents to prevent catalyst deactivation. [\[6\]](#)[\[7\]](#)

Materials:

- Anisole (99.7%, anhydrous)
- Acetic Anhydride (99.5%, anhydrous)
- Diantimony** Tetraacetate (Sb₂(OAc)₄)
- Scandium (III) Triflate (Sc(OTf)₃)
- Dichloromethane (DCM, 99.8%, anhydrous)

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Concentrated Hydrochloric Acid (HCl)

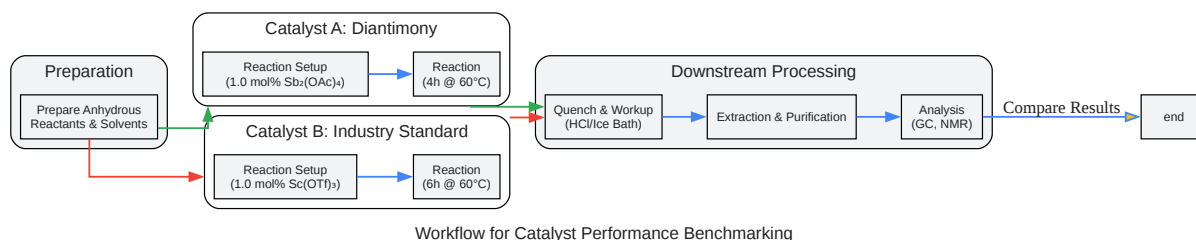
Procedure:

- **Reaction Setup:** A 100 mL three-necked, round-bottomed flask, equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, was charged with the catalyst (1.0 mol%). 40 mL of anhydrous dichloromethane was then added.[\[8\]](#)
- **Reagent Addition:** Anisole (0.050 mol) was dissolved in 10 mL of anhydrous DCM and added to the flask. The mixture was stirred for 10 minutes at room temperature. Acetic anhydride (0.055 mol, 1.1 equiv) was then added dropwise over 15 minutes.[\[6\]](#)[\[8\]](#)
- **Reaction:** The reaction mixture was heated to 60°C and stirred for the specified time (4 hours for $\text{Sb}_2(\text{OAc})_4$, 6 hours for $\text{Sc}(\text{OTf})_3$). Reaction progress was monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the reaction was cooled to 0°C in an ice bath. The mixture was carefully poured into a beaker containing 25 g of ice and 15 mL of concentrated HCl to quench the reaction and decompose the catalyst.[\[6\]](#)[\[8\]](#)
- **Extraction:** The quenched mixture was transferred to a separatory funnel. The organic layer was separated, and the aqueous layer was extracted twice with 20 mL of DCM.
- **Purification:** The combined organic layers were washed with a saturated sodium bicarbonate solution, dried over anhydrous MgSO_4 , filtered, and the solvent was removed under reduced pressure using a rotary evaporator.[\[6\]](#)[\[8\]](#)
- **Analysis:** The yield and purity of the resulting 4-methoxyacetophenone were determined by ^1H NMR and Gas Chromatography (GC).

Visualized Experimental Workflow

The logical flow of the experimental protocol, from setup to analysis, is depicted in the diagram below. This visualization clarifies the parallel nature of the comparison, ensuring both catalysts

were evaluated under identical conditions.



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